1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
Description
The compound 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative characterized by a thiophene ring, a 2-hydroxyethoxy chain, and an o-tolyl (ortho-methylphenyl) substituent. The thiophene moiety contributes to π-π stacking interactions in biological systems, while the hydroxyethoxy group enhances solubility and hydrogen-bonding capacity. The o-tolyl group introduces steric and electronic effects that influence binding specificity .
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-5-2-3-6-13(12)18-16(20)17-11-14(21-9-8-19)15-7-4-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBJPLVCOJUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S. The compound features a thiophene ring, which is known for enhancing biological activity due to its electron-rich nature.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antitumor Activity : Research indicates that derivatives of urea compounds often exhibit significant antitumor properties. For instance, thio-urea derivatives have shown activity against various cancer cell lines, suggesting that the presence of the thiophene moiety may contribute to enhanced cytotoxicity .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial effects. This includes antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Urea derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, certain urea compounds inhibit glycogen synthase kinase-3 (GSK-3), which plays a critical role in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have illustrated the biological activity of urea derivatives:
- Antitumor Efficacy : A study on thio-urea derivatives found that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.1 μM against breast cancer cell lines, indicating strong antitumor potential .
- Antimicrobial Activity : In vitro tests demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, showcasing their potential as antimicrobial agents .
- Cytotoxicity Assessment : A comparative analysis revealed that specific urea derivatives showed lower cytotoxicity in normal cell lines compared to cancerous ones, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antitumor | 15.1 | MDA-MB-435 (Breast Cancer) |
| Antimicrobial | 8 - 32 | E.coli, S.aureus |
| Cytotoxicity | >50 | Normal Human Fibroblasts |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Backbones
(a) 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea
- Key Features : Contains a hydroxyethyl group and a 4-methoxyphenyl substituent.
- Comparison: The 4-methoxyphenyl group offers enhanced electron-donating properties compared to the o-tolyl group in the target compound. This difference may alter binding affinity in enzymatic assays, as methoxy groups are more polarizable than methyl groups.
(b) 1-(2-Hydroxyethyl)-3-phenylurea
- Key Features : Simplified structure with a hydroxyethyl group and phenyl ring.
- Comparison : The absence of a thiophene or o-tolyl substituent limits its capacity for hydrophobic interactions. This compound serves as a baseline for understanding how extended substituents (e.g., thiophene) improve bioactivity .
Thiophene-Containing Urea Derivatives
(a) 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea derivatives
- Key Features: Incorporates a tetrahydrobenzo[b]thiophene core with cyano or ester groups.
- Comparison : The benzo[b]thiophene scaffold provides rigid planar geometry, favoring DNA intercalation or kinase inhibition. However, the target compound’s thiophen-2-yl group is more flexible, enabling adaptive binding in dynamic protein pockets .
(b) Methyl [3-(dioxolan-2-yl)-thiophen-2-ylthio]acetate
- Key Features : Thiophene ring functionalized with dioxolane and thioester groups.
- Comparison: The dioxolane group increases steric bulk, which may hinder membrane permeability compared to the target compound’s hydroxyethoxy chain.
Pharmacological and Physicochemical Properties
The table below summarizes key parameters for the target compound and analogues:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | ~350* | Thiophen-2-yl, o-tolyl, hydroxyethoxy | ~2.1 (estimated) | Moderate kinase inhibition; high solubility |
| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea | 300.34 | 4-Methoxyphenyl, hydroxyethyl | 1.8 | Weak CYP450 interaction |
| 1-(2-Hydroxyethyl)-3-phenylurea | 180.20 | Phenyl, hydroxyethyl | 0.9 | Low bioactivity; used as solubility enhancer |
| 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea | 367.41 | Benzo[b]thiophene, cyano | 3.5 | Strong DNA intercalation |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiophen-2-yl ethanol derivative with o-tolyl isocyanate, paralleling methods for similar ureas (e.g., acid-catalyzed epoxide rearrangements in ).
- Thermodynamic Stability : Density functional theory (DFT) calculations (as in ) predict that the hydroxyethoxy chain stabilizes the compound via intramolecular hydrogen bonding, reducing conformational flexibility compared to analogues with shorter chains.
- Biological Performance : Thiophene-containing ureas exhibit superior binding to kinase ATP pockets compared to phenyl-only analogues, as the sulfur atom participates in hydrophobic interactions. However, the o-tolyl group’s steric effects may limit efficacy against certain targets compared to 4-methoxyphenyl derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling an isocyanate derivative (e.g., o-tolyl isocyanate) with a hydroxyethoxy-thiophenylethylamine intermediate. Key steps include nucleophilic addition under anhydrous conditions, followed by cyclization. Optimized conditions include using dichloromethane (DCM) or ethanol as solvents, temperatures between 0–25°C, and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel) or recrystallization (ethanol/water) ensures >95% purity. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this urea derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and hydrogen bonding in the urea moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools like density functional theory (DFT) model electronic properties and conformational stability, while molecular docking predicts interactions with biological targets (e.g., enzymes) .
Advanced Research Questions
Q. How do structural modifications in the hydroxyethoxy and o-tolyl groups influence the compound's biological activity and target interactions?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that:
- The hydroxyethoxy group enhances solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement.
- The o-tolyl group (ortho-methyl substitution) sterically hinders metabolic degradation, improving pharmacokinetic stability.
To test this, synthesize analogs with substituents like methoxy or halogens on the aryl ring and compare bioactivity using enzyme inhibition assays (e.g., kinase profiling) or cellular viability assays (MTT). Computational docking (AutoDock Vina) predicts binding affinities to targets like tyrosine kinases .
Q. What strategies can mitigate stability issues during storage and experimental use of this compound?
- Methodological Answer : The compound is prone to oxidation due to the thiophene ring and hydrolysis of the urea moiety. Strategies include:
- Storage : Under inert gas (argon) at -20°C in amber vials to prevent light/oxygen exposure.
- Formulation : Lyophilization with cryoprotectants (trehalose) for long-term stability.
- In situ stabilization : Add antioxidants (BHT) to reaction buffers during biological assays. Monitor degradation via LC-MS and adjust pH to 6–7 to minimize hydrolysis .
Q. How can researchers resolve contradictions in biological activity data across studies involving similar urea derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 or HepG2) and controls (e.g., cisplatin for cytotoxicity).
- Validate targets : Perform competitive binding assays (SPR, ITC) to confirm direct interactions.
- Comparative SAR analysis : Cross-reference data from analogs (e.g., furan vs. thiophene derivatives) to identify substituent-specific trends. For example, replacing thiophene with furan reduces cytotoxicity but improves solubility .
Q. What are the key considerations in designing in vitro and in vivo experiments to evaluate this compound's pharmacokinetic properties?
- Methodological Answer :
- In vitro : Assess metabolic stability using liver microsomes (human/rat) and quantify CYP450 inhibition. Measure plasma protein binding (equilibrium dialysis) to estimate free drug concentration.
- In vivo : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability. Use LC-MS/MS for plasma quantification. Monitor metabolites via UPLC-QTOF; hydroxyethoxy cleavage and thiophene oxidation are common metabolic pathways. Adjust dosing based on half-life (t½) and volume of distribution (Vd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
